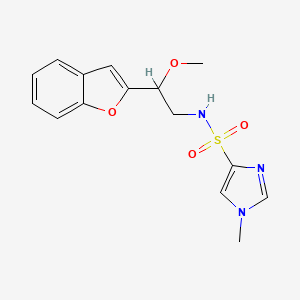

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various techniques such as 1H-NMR spectroscopy .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Applications De Recherche Scientifique

Enzyme Inhibition and Drug Discovery

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has been explored for its enzyme inhibitory activities, particularly carbonic anhydrases (CAs). CAs are crucial for various physiological processes, and inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness. Research by Kucukoglu et al. (2016) has shown that certain sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, with potential implications for drug development (Kucukoglu et al., 2016).

Cardiac Electrophysiological Activity

Another avenue of research involves the cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, as described by Morgan et al. (1990). These compounds, including derivatives similar to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, have shown potency in in vitro Purkinje fiber assays, comparable to that of known class III agents. This suggests potential applications in treating arrhythmias (Morgan et al., 1990).

Antibiotic Degradation and Environmental Impact

The compound's structural similarity to sulfonamide antibiotics, which are known to persist in the environment, raises questions about its environmental fate and degradation pathways. Research by Ricken et al. (2013) on sulfonamide antibiotics degradation by Microbacterium sp. strain BR1 through an unusual ipso-hydroxylation pathway with subsequent fragmentation might provide insights into potential environmental impacts and degradation mechanisms of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide (Ricken et al., 2013).

Interaction with Metals and Coordination Chemistry

The compound's potential to interact with metals and form complexes has implications in coordination chemistry and material science. Bermejo et al. (2000) discussed the coordination and rearrangement of sulfonamido compounds with nickel centers, leading to various nickel complexes. Such interactions are relevant for developing new materials and understanding the compound's behavior in biological systems (Bermejo et al., 2000).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse interactions with biological targets .

Biochemical Pathways

Benzofuran derivatives have been shown to have significant effects on various biological pathways due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The pharmacokinetics of benzofuran derivatives can be influenced by factors such as the compound’s structure, the presence of functional groups, and the physicochemical properties of the compound .

Result of Action

Benzofuran derivatives have been shown to have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Orientations Futures

Given the wide range of biological activities exhibited by benzofuran derivatives, they are likely to continue to attract attention from researchers in the fields of chemistry and pharmacology. Future research may focus on developing novel benzofuran derivatives with enhanced biological activities and improved safety profiles .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-18-9-15(16-10-18)23(19,20)17-8-14(21-2)13-7-11-5-3-4-6-12(11)22-13/h3-7,9-10,14,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNFSAUHZGMLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide](/img/structure/B2441604.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)